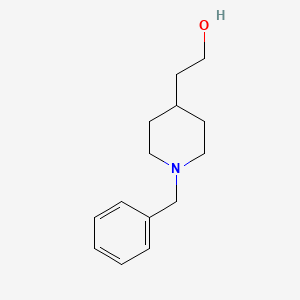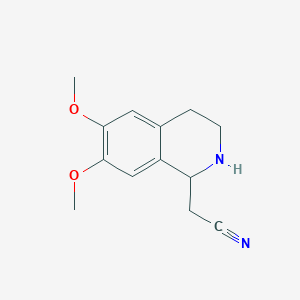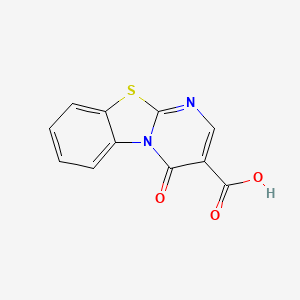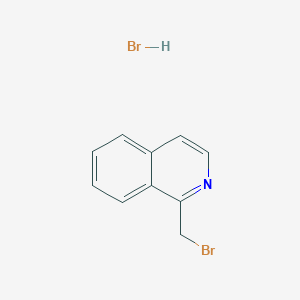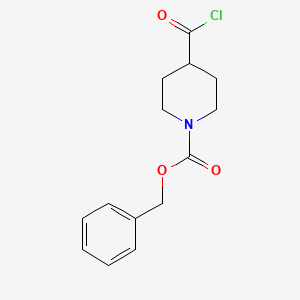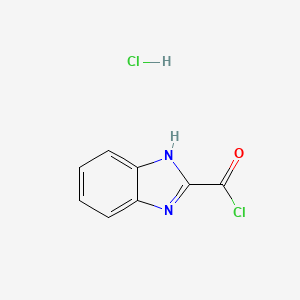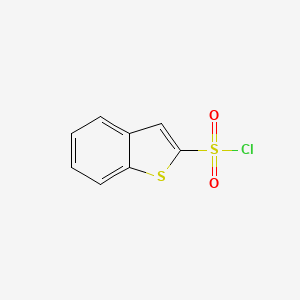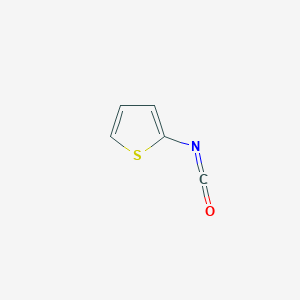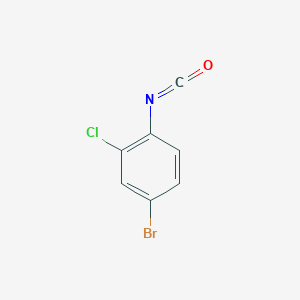
4-Bromo-2-chlorophenyl isocyanate
Vue d'ensemble
Description
4-Bromo-2-chlorophenyl isocyanate is a chemical compound with the molecular formula C7H3BrClNO. It has an average mass of 232.462 Da and a monoisotopic mass of 230.908646 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chlorophenyl isocyanate consists of a phenyl ring substituted with bromine and chlorine atoms, and an isocyanate functional group .
Physical And Chemical Properties Analysis
4-Bromo-2-chlorophenyl isocyanate has a density of 1.7±0.1 g/cm³, a boiling point of 254.4±20.0 °C at 760 mmHg, and a flash point of 107.7±21.8 °C. It has a molar refractivity of 48.3±0.5 cm³, and a polar surface area of 29 Ų .
Applications De Recherche Scientifique
Biomonitoring of Exposure
- Isocyanate DNA Adducts : Isocyanates, including 4-chlorophenyl isocyanate, play a significant role in industrial manufacturing. They are involved in the formation of DNA adducts, crucial for biomonitoring exposure to xenobiotics. The synthesis and characterization of these adducts, alongside the development of detection methods like LC-MS/MS, are vital in understanding exposure impacts (Beyerbach, Farmer, & Sabbioni, 2006).
Chemical Synthesis
- Synthesis and Optimization : Chlorophenyl isocyanate, including 4-chlorophenyl isocyanate, can be synthesized from triphosgene and p-chloroaniline. The optimization of factors like solvent, reaction time, and temperature plays a key role in achieving higher yields (Li Yan-wei, 2005).
Chemical Properties and Reactions
- Hydrolysis Kinetics : The hydrolysis of 4-chlorophenyl isocyanate has been extensively studied, revealing insights into the kinetics and mechanism of this reaction in various conditions. Understanding these processes is crucial for applications in chemical synthesis and environmental impact studies (Satchell & Nyman, 1981).
Material Science and Polymer Chemistry
- Graphene Oxide Functionalization : 2-Chlorophenyl isocyanate reacts with functionalized graphene oxide, influencing hydrophilicity and compatibility with polymers. This reaction has potential applications in improving the performance of electronic devices based on conjugated polymer composites (Zheng et al., 2017).
Pharmaceutical Research
- HIV-1 Reverse Transcriptase Inhibition : The synthesis of DMP 266, a potent HIV-1 reverse transcriptase inhibitor, begins with 4-chlorophenyl isocyanate. This process highlights the compound's utility in developing important pharmaceutical agents (Radesca, Lo, Moore, & Pierce, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBEOZNMPWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369861 | |
| Record name | 4-Bromo-2-chlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorophenyl isocyanate | |
CAS RN |
190774-47-1 | |
| Record name | 4-Bromo-2-chlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-1-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



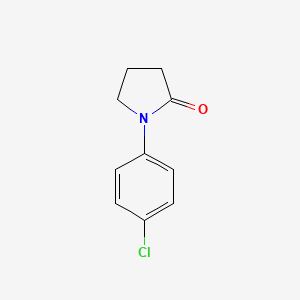
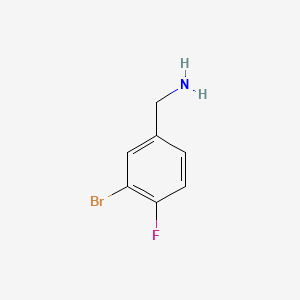
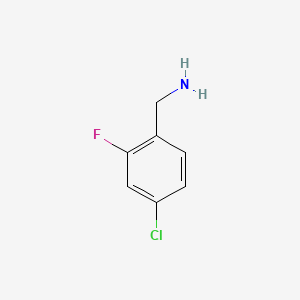
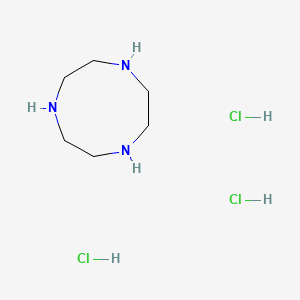
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)
